Demethoxyisodaphneticin

Descripción

Propiedades

IUPAC Name |

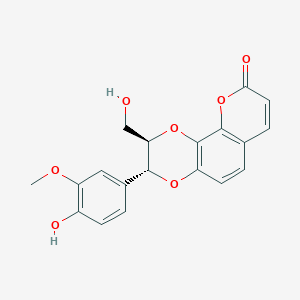

(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O7/c1-23-14-8-11(2-5-12(14)21)17-15(9-20)25-19-13(24-17)6-3-10-4-7-16(22)26-18(10)19/h2-8,15,17,20-21H,9H2,1H3/t15-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQBUENVXULSQS-NVXWUHKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC4=C3OC(=O)C=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=CC4=C3OC(=O)C=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Daphneticin from Daphne Species

For the Attention of: Researchers, Scientists, and Drug Development Professionals

December 2025

Disclaimer: Initial searches for "Demethoxyisodaphneticin" did not yield any results in the reviewed scientific literature. This suggests that the compound may be novel and not yet described, or the nomenclature used is not standard. This guide will therefore focus on daphneticin (B190900) , a structurally related and well-documented coumarin (B35378) isolated from Daphne species, particularly Daphne giraldii. The methodologies and data presented for daphneticin can serve as a foundational framework for the potential discovery and characterization of related novel compounds.

Introduction

The genus Daphne, belonging to the Thymelaeaceae family, is a rich source of a diverse array of bioactive secondary metabolites. These include lignans, flavonoids, diterpenoids, and coumarins.[1] Among these, coumarins have attracted significant scientific interest due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] This technical guide provides a comprehensive overview of the discovery and isolation of daphneticin, a notable coumarin found in Daphne giraldii.

This document details the experimental protocols for the extraction, isolation, and purification of daphneticin. It also presents key quantitative data from spectroscopic analyses essential for its characterization, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Furthermore, this guide illustrates the known signaling pathways modulated by daphneticin, providing insights into its mechanism of action.

Discovery and Isolation of Daphneticin from Daphne giraldii

Daphneticin has been successfully isolated from the stem barks of Daphne giraldii Nitsche.[2][3] The general workflow for its discovery and isolation involves solvent extraction from the plant material, followed by a series of chromatographic purification steps.

Experimental Protocols

The following protocols are synthesized from methodologies reported in the scientific literature for the isolation of daphneticin from Daphne giraldii.[2][3]

2.1.1. Plant Material and Extraction

-

Plant Material: Dried stem bark of Daphne giraldii is used as the starting material.[3]

-

Extraction:

-

The dried stem bark is extracted with 70% methanol (B129727) at room temperature. This process is typically repeated three times to ensure exhaustive extraction.[3]

-

The solvent from the combined extracts is removed under reduced pressure to yield a crude extract.[3]

-

The crude extract is then suspended in water.[3]

-

2.1.2. Chromatographic Purification

-

Macroporous Resin Column Chromatography:

-

The aqueous suspension of the crude extract is subjected to a macroporous resin AB-8 column.[3]

-

The column is eluted sequentially with distilled water, 10% ethanol (B145695), 80% ethanol, and 95% ethanol.[3]

-

The 80% ethanol fraction, which contains daphneticin, is collected for further purification.[3]

-

-

Silica (B1680970) Gel Column Chromatography:

-

The 80% ethanol extract is subjected to column chromatography over silica gel (100–200 mesh).[3]

-

A gradient elution is performed using a mixture of petroleum ether and ethyl acetate (B1210297) (EtOAc) from a ratio of 20:1 to 1:1.[2][3]

-

Fractions are collected and monitored for the presence of daphneticin.

-

-

Further Purification:

Experimental Workflow Diagram

Caption: Isolation and Purification Workflow for Daphneticin.

Quantitative Data and Structural Elucidation

The structure of the isolated daphneticin is confirmed through various spectroscopic techniques, primarily NMR and MS.

Spectroscopic Data

The following tables summarize the key spectroscopic data for daphneticin.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Daphneticin in DMSO-d₆ [2]

| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |

| 2 | - | 160.4 |

| 3 | 6.20 (1H, d, J=9.0) | 111.1 |

| 4 | 7.90 (1H, d, J=9.0) | 143.8 |

| 5 | 7.01 (1H, d, J=8.0) | 118.9 |

| 6 | 6.82 (1H, d, J=8.0) | 112.5 |

| 7 | - | 149.7 |

| 8 | - | 132.2 |

| 9 | - | 145.1 |

| 10 | - | 112.1 |

| 7-OH | 10.13 (1H, brs) | - |

| 8-OH | 9.37 (1H, brs) | - |

Table 2: LC-MS/MS Parameters for Quantitative Analysis of Daphneticin [4]

| Parameter | Value |

| Chromatographic Conditions | |

| Column | Not specified |

| Mobile Phase | Not specified |

| Flow Rate | Not specified |

| Injection Volume | Not specified |

| Mass Spectrometric Conditions | |

| Ionization Mode | Not specified |

| Monitored Transitions | Not specified |

| Internal Standard | Schisandrin |

| Pharmacokinetic Parameters in Rats (Oral Administration) | |

| Tₘₐₓ (h) | 2 |

| Cₘₐₓ (µg·L⁻¹) | 36.67 |

| AUC₀₋ₜ (µg·L⁻¹·h) | 355.11 |

| T₁/₂ (h) | 4.95 |

Biological Activity and Signaling Pathways

Daphneticin has been reported to exhibit a range of biological activities, including anti-inflammatory and anticancer effects. Its mechanism of action involves the modulation of several key signaling pathways.

Anti-inflammatory Signaling Pathway

Daphneticin exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5]

Caption: Anti-inflammatory action of Daphneticin via NF-κB inhibition.

Anticancer Signaling Pathway

In the context of cancer, daphneticin has been shown to inhibit cell proliferation and glycolysis by suppressing the PI3K/Akt signaling pathway.[6]

Caption: Anticancer mechanism of Daphneticin via PI3K/Akt inhibition.

Conclusion

This technical guide has detailed the discovery and isolation of daphneticin from Daphne giraldii, providing a comprehensive overview of the necessary experimental protocols and key analytical data. While the initially requested compound, "this compound," remains uncharacterized in the current body of scientific literature, the methodologies and data presented for the closely related daphneticin offer a robust starting point for researchers. The elucidation of its anti-inflammatory and anticancer signaling pathways further underscores the therapeutic potential of coumarins derived from Daphne species. Future research may focus on the targeted search for novel derivatives such as this compound within this genus and the exploration of their unique biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]

- 3. Frontiers | The molecular effects underlying the pharmacological activities of daphnetin [frontiersin.org]

- 4. Immunosuppressive Activity of Daphnetin, One of Coumarin Derivatives, Is Mediated through Suppression of NF-κB and NFAT Signaling Pathways in Mouse T Cells | PLOS One [journals.plos.org]

- 5. Anti-inflammatory and protective properties of daphnetin in endotoxin-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Retracted Article: Daphnetin inhibits proliferation and glycolysis in colorectal cancer cells by regulating the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Resiniferatoxin, a Prominent Daphnane Diterpenoid

A Note on the Original Topic: Initial searches for "Demethoxyisodaphneticin" did not yield any specific scientific literature, physicochemical data, or biological studies. This suggests that the compound may be theoretical, extremely rare, or referred to by a different nomenclature. Given the lack of available information, this guide will focus on a closely related and extensively studied daphnane (B1241135) diterpenoid, Resiniferatoxin (B1680534) (RTX) . This will allow for a comprehensive overview that fulfills the core technical requirements of the original request, providing valuable insights for researchers, scientists, and drug development professionals interested in this class of compounds.

Resiniferatoxin is a naturally occurring, ultrapotent analog of capsaicin, isolated from the latex of Euphorbia resinifera and Euphorbia poissonii.[1][2] Its potent biological activity and complex structure have made it a significant target for chemical synthesis and a valuable tool in neuroscience and pharmacology.[3][4]

Physicochemical Properties of Resiniferatoxin

The following table summarizes the key physicochemical properties of Resiniferatoxin.

| Property | Value | Source(s) |

| Molecular Formula | C₃₇H₄₀O₉ | [1][5] |

| Molecular Weight | 628.7 g/mol | [1][5] |

| CAS Number | 57444-62-9 | [5] |

| Appearance | White to off-white solid | [5] |

| Solubility | Insoluble in water and hexane. Soluble in DMSO (to 100 mM), ethanol (B145695) (to 50 mM), ethyl acetate (B1210297), methanol, acetone, chloroform, and dichloromethane. | [2][5] |

| Storage | Desiccate at -20°C. Solutions in DMSO or ethanol can be stored at -20°C for up to one month. | [5] |

| Predicted Boiling Point | 768.7 ± 60.0 °C | [5] |

| Predicted Density | 1.35 ± 0.1 g/cm³ | [5] |

| Predicted pKa | 9.85 ± 0.20 | [5] |

Experimental Protocols

Detailed methodologies for the isolation and synthesis of Resiniferatoxin are crucial for its study and application.

1. Isolation of Resiniferatoxin from Euphorbia resinifera Latex:

The isolation of Resiniferatoxin from its natural source is a hazardous process due to its extreme irritant properties.[6] A general procedure involves the following steps:

-

Latex Collection and Extraction: The latex is carefully collected from the plant. A dried latex powder is then subjected to extraction with a suitable organic solvent, such as ethyl acetate or acetone, to obtain a crude extract.[7]

-

Solvent Partitioning: The crude extract is partitioned between immiscible solvents, for example, acetonitrile (B52724) and petroleum ether, to remove non-polar constituents.[7]

-

Chromatographic Purification: The resulting extract is subjected to multiple rounds of column chromatography. Silica gel is a common stationary phase, with gradient elution using solvent systems like ether-petroleum ether.[7]

-

Fine Purification: Further purification is achieved using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure Resiniferatoxin.[7]

2. Total Synthesis of (+)-Resiniferatoxin:

The total synthesis of Resiniferatoxin is a significant challenge due to its complex, polycyclic structure. The first successful total synthesis was reported by the Wender group in 1997.[2] More recent syntheses have aimed for greater efficiency. A 15-step synthesis was developed by the Maimone group.[3] A general overview of a synthetic strategy involves:

-

Construction of the [5-7-6] Tricyclic Core: A key challenge is the stereocontrolled formation of the fused five, seven, and six-membered rings. This has been achieved through various strategies, including oxidopyrylium cycloadditions and radical cyclizations.[2][3]

-

Installation of the Orthoester: The unique orthoester moiety is typically installed in the later stages of the synthesis.

-

Functional Group Manipulations: Throughout the synthesis, numerous steps are required for the introduction and modification of functional groups to match the natural product's structure.

-

Final Elaboration: The final steps often involve the attachment of the homovanillic acid side chain.

A more recent 22-step convergent total synthesis utilizes an α-alkoxy bridgehead radical cyclization as a key step to construct the trans-fused ABC-ring skeleton.[8]

Biological Activity and Signaling Pathway

Resiniferatoxin's primary biological activity stems from its function as an ultrapotent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][9] TRPV1 is a non-selective cation channel predominantly expressed in primary afferent sensory neurons involved in nociception (pain perception).[9][10]

Mechanism of Action:

-

Binding to TRPV1: RTX binds to the intracellular vanilloid binding site on the TRPV1 receptor.[11]

-

Channel Activation: This binding leads to a prolonged opening of the TRPV1 ion channel.[9]

-

Cation Influx: The open channel allows for a significant influx of cations, particularly Ca²⁺, into the neuron.[9][11]

-

Depolarization and Initial Excitation: The influx of positive ions causes membrane depolarization, leading to an initial sensation of intense pain or burning.

-

Desensitization and Neurotoxicity: The sustained and massive Ca²⁺ influx triggers a cascade of intracellular events leading to desensitization of the neuron to subsequent stimuli. In higher concentrations, this can lead to Ca²⁺-induced cytotoxicity and the selective ablation of TRPV1-expressing neurons.[11][12]

This mechanism of action makes RTX a valuable tool for studying pain pathways and a potential therapeutic agent for chronic pain conditions.[13][14][15]

Visualizations

Diagram 1: Simplified Signaling Pathway of Resiniferatoxin

References

- 1. Resiniferatoxin | C37H40O9 | CID 5702546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Resiniferatoxin - Wikipedia [en.wikipedia.org]

- 3. Total Synthesis of Resiniferatoxin - ChemistryViews [chemistryviews.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. RESINIFERATOXIN CAS#: 57444-62-9 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Components of the Dried Latex of Euphorbia resinifera Berg and Its Medicinal Features - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Total synthesis of resiniferatoxin - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]

- 9. Activation of transient receptor potential vanilloid 1 (TRPV1) by resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resiniferatoxin (RTX) Causes a Uniquely Protracted Musculoskeletal Hyperalgesia in Mice by Activation of TRPV1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Resiniferatoxin: The Evolution of the “Molecular Scalpel” for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unveiling the mechanisms of neuropathic pain suppression: perineural resiniferatoxin targets Trpv1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

The Uncharted Path: A Technical Guide to the Biosynthesis of Daphnane Diterpenoids

A note on Demethoxyisodaphneticin: Extensive literature searches did not yield specific information regarding the chemical structure or biosynthetic pathway of a compound named "this compound." It is plausible that this is a rare or novel compound with limited published data. Therefore, this guide will focus on the broader, well-documented biosynthesis of daphnane (B1241135) diterpenoids, a class to which this compound would belong. The principles, pathways, and experimental protocols detailed herein provide a foundational framework for researchers in the field.

Daphnane diterpenoids, primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families, are a class of structurally complex natural products with a distinctive trans-fused 5/7/6 tricyclic carbon skeleton.[1][2] Many of these compounds, particularly the daphnane orthoesters, exhibit a wide range of potent biological activities, including anti-HIV and antitumor effects, making their biosynthesis a subject of significant interest for drug development and synthetic biology.[2][3]

The Core Biosynthetic Pathway: A Putative Route to the Daphnane Skeleton

The biosynthesis of daphnane diterpenoids is believed to proceed from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), through a series of complex cyclization and rearrangement reactions. While the complete enzymatic cascade has not been fully elucidated in any single daphnane-producing organism, a putative pathway can be constructed based on characterized intermediates and analogous pathways in other diterpenoid biosyntheses.[4]

The initial steps are thought to involve the conversion of GGPP into the macrocyclic diterpene casbene (B1241624), which is then further cyclized to form the lathyrane skeleton. Subsequent rearrangements lead to the tigliane (B1223011) framework, which is the direct precursor to the daphnane core. The formation of the characteristic isopropenyl group of the daphnane skeleton is proposed to occur through the opening of the cyclopropane (B1198618) ring of a tigliane intermediate.[4]

Following the formation of the basic daphnane skeleton, a series of tailoring reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and various transferases, install the diverse oxygenation patterns and ester functionalities that give rise to the vast array of naturally occurring daphnane diterpenoids.[3][5]

Quantitative Data on Diterpenoid Biosynthesis

Quantitative data for the specific enzymes involved in daphnane diterpenoid biosynthesis are scarce in the literature. However, data from related diterpene synthases can provide a general indication of the catalytic efficiencies and product profiles that might be expected.

| Enzyme | Source Organism | Substrate | Product(s) | Km (µM) | kcat (s-1) | Reference |

| Casbene Synthase | Ricinus communis | GGPP | Casbene | ~1.5 | ~0.03 | [6] |

| Abietadiene Synthase | Abies grandis | GGPP | (-)-Abietadiene, etc. | 0.6 ± 0.1 | 0.012 ± 0.001 | [7] |

| Taxadiene Synthase | Taxus brevifolia | GGPP | Taxa-4(5),11(12)-diene | 0.68 ± 0.07 | 0.014 ± 0.001 | [7] |

| Levopimaradiene Synthase | Ginkgo biloba | GGPP | (-)-Levopimaradiene | 1.2 ± 0.2 | 0.025 ± 0.001 | [7] |

Experimental Protocols

The study of daphnane diterpenoid biosynthesis involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following protocols are representative of the methodologies employed in the broader field of terpenoid biosynthesis research and are adaptable for the investigation of daphnane-producing systems.

Heterologous Expression of Diterpene Synthases and CYP450s

The functional characterization of biosynthetic enzymes typically begins with their expression in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae. This allows for the production of sufficient quantities of the enzyme for in vitro assays.[8][9][10]

Objective: To produce recombinant diterpene synthases and CYP450s for functional characterization.

Protocol for Expression in E. coli (for Diterpene Synthases):

-

Gene Synthesis and Cloning: The coding sequence of the putative diterpene synthase gene, identified from a transcriptome or genome sequence of a daphnane-producing plant, is synthesized with codon optimization for E. coli expression. The gene is then cloned into an expression vector (e.g., pET-28a(+)) containing an N- or C-terminal affinity tag (e.g., His6-tag) for purification.[11]

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture and Induction: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature (e.g., 16-20°C) for 16-24 hours to promote proper protein folding.

-

Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The soluble protein fraction is separated by centrifugation, and the His-tagged protein is purified using immobilized metal affinity chromatography (IMAC).

Protocol for Expression in Saccharomyces cerevisiae (for CYP450s):

-

Gene Synthesis and Cloning: The CYP450 gene is synthesized with codon optimization for S. cerevisiae and cloned into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).[12]

-

Yeast Transformation: The expression vector, along with a vector containing a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana), is co-transformed into a suitable yeast strain (e.g., WAT11).[12]

-

Culture and Induction: Transformed yeast are grown in a selective medium containing glucose. For protein expression, cells are transferred to a medium containing galactose to induce gene expression.

-

Microsome Isolation: Yeast cells are harvested, and spheroplasts are generated by enzymatic digestion of the cell wall. Spheroplasts are then lysed osmotically, and the microsomal fraction containing the membrane-bound CYP450 and CPR is isolated by differential centrifugation.

In Vitro Enzyme Assays

Objective: To determine the enzymatic activity and product profile of the recombinant enzymes.

Protocol for Diterpene Synthase Assay:

-

Reaction Setup: The assay is typically performed in a glass vial with a Teflon-lined cap. The reaction mixture contains an appropriate buffer (e.g., 50 mM HEPES, pH 7.2), MgCl2 (10-20 mM), dithiothreitol (B142953) (DTT, 1-5 mM), the purified diterpene synthase (1-10 µg), and the substrate GGPP (10-50 µM).

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at a suitable temperature (e.g., 30°C) for 1-4 hours.

-

Product Extraction: An organic solvent (e.g., hexane (B92381) or ethyl acetate) is added to the reaction mixture to extract the diterpene hydrocarbon products. The mixture is vortexed and then centrifuged to separate the phases. The organic layer is carefully transferred to a new vial.

-

Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol for CYP450 Assay:

-

Reaction Setup: The reaction mixture contains a buffer (e.g., 50 mM potassium phosphate, pH 7.4), the isolated microsomes containing the CYP450 and CPR, the diterpene substrate (e.g., casbene or a lathyrane intermediate), and an NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

-

Incubation: The reaction is initiated by the addition of NADPH and incubated at a suitable temperature (e.g., 28-30°C) for 1-2 hours with shaking.

-

Product Extraction: The reaction is quenched, and the products are extracted with an organic solvent (e.g., ethyl acetate).

-

Analysis: The extracted products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS after derivatization.

Analytical Methods for Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) for Diterpene Hydrocarbons:

-

Sample Preparation: The organic extract from the enzyme assay is concentrated under a gentle stream of nitrogen and redissolved in a small volume of hexane.

-

GC Conditions: An Agilent 7890B GC system (or equivalent) equipped with a DB-5ms column (30 m x 0.25 mm x 0.25 µm) can be used. The oven temperature program typically starts at a low temperature (e.g., 50°C), ramps up to a high temperature (e.g., 300°C), and holds for a few minutes. Helium is used as the carrier gas.

-

MS Conditions: The GC is coupled to a mass spectrometer operating in electron ionization (EI) mode. The mass spectra of the products are compared with spectral libraries (e.g., NIST) and authentic standards for identification.[13][14]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Oxygenated Diterpenoids:

-

Sample Preparation: The organic extract is evaporated to dryness and redissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

LC Conditions: An Agilent 1290 Infinity II UHPLC system (or equivalent) with a C18 column is used. A gradient elution with water and acetonitrile (B52724) (both often containing 0.1% formic acid) is typically employed.

-

MS Conditions: The LC is coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in electrospray ionization (ESI) mode. Product identification is based on accurate mass measurements and fragmentation patterns (MS/MS).[15][16][17]

Conclusion

The biosynthesis of daphnane diterpenoids represents a fascinating and complex area of natural product chemistry. While the specific pathway to this compound remains to be discovered, the foundational knowledge of diterpenoid biosynthesis provides a clear roadmap for future research. The combination of modern molecular biology techniques, such as heterologous expression, with advanced analytical methods like high-resolution mass spectrometry, will be instrumental in unraveling the enzymatic steps that lead to the formation of these structurally intricate and biologically active molecules. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding and the experimental approaches necessary to further explore this promising class of natural products.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Daphnane-type diterpene orthoesters and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional Characterization of Three Diterpene Synthases Responsible for Tetracyclic Diterpene Biosynthesis in Scoparia dulcis [mdpi.com]

- 8. Frontiers | Stable heterologous expression of biologically active terpenoids in green plant cells [frontiersin.org]

- 9. Engineered Biosynthesis of Natural Products in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Engineering Plant Cytochrome P450s for Enhanced Synthesis of Natural Products: Past Achievements and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of terpenoids and their gene regulatory networks on the basis of the transcriptome and metabolome of Opisthopappus longilobus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Determination of Terpenoid Content in Pine by Organic Solvent Extraction and Fast-GC Analysis [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. Qualitative Analysis of Daphnane Diterpenoids in Various Parts of Daphne pontica L. by UHPLC-Q-Exactive-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. eurekalert.org [eurekalert.org]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins of Demethoxyisodaphneticin and its structurally related daphnane (B1241135) diterpenoids. These complex natural products, primarily found within the plant families Thymelaeaceae and Euphorbiaceae, have garnered significant interest in the scientific community for their diverse and potent biological activities. This document provides a comprehensive overview of their plant sources, quantitative abundance, detailed isolation protocols, and the biosynthetic pathways leading to their formation.

Natural Sources and Quantitative Overview

This compound and its analogs are characteristic secondary metabolites of genera such as Daphne, Stellera, and Wikstroemia. While specific data for this compound is limited in publicly available literature, extensive research on related, well-characterized daphnane diterpenoids like Yuanhuacine and Daphnetoxin provides valuable insights into their distribution and concentration in various plant tissues. The following table summarizes the known quantitative data for these compounds from several prominent plant sources.

| Compound Name | Plant Species | Plant Part | Yield | Reference |

| Yuanhuacine | Daphne genkwa | Flower buds | ~9 mg/kg of dried flowers | [1] |

| Daphnetoxin | Daphne mezereum | Bark | Not explicitly quantified, but a major toxic component. | [2][3] |

| Gniditrin | Daphne mezereum | Bark | Main diterpenoid constituent. | [3][4] |

It is important to note that the yields of these compounds can vary significantly based on the plant's geographical location, age, and the specific extraction and purification methods employed.

Biosynthesis of Daphnane Diterpenoids

The intricate structures of daphnane diterpenoids are assembled through a complex biosynthetic pathway originating from the universal diterpene precursor, Geranylgeranyl diphosphate (B83284) (GGPP). The pathway involves a series of enzymatic cyclizations and oxidative modifications to construct the characteristic 5/7/6-membered tricyclic core of the daphnane skeleton.[5]

Experimental Protocols: Isolation and Purification

The isolation of this compound and related daphnane diterpenoids from their natural sources typically involves a multi-step process combining extraction, solvent partitioning, and various chromatographic techniques. The following is a generalized protocol based on methodologies reported in the literature.[6][7][8]

1. Plant Material Collection and Preparation:

-

Collect the desired plant parts (e.g., roots, stems, flower buds) and air-dry them in a well-ventilated area, protected from direct sunlight.

-

Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

-

Macerate the powdered plant material with a suitable organic solvent, such as ethanol (B145695) or petroleum ether, at room temperature for an extended period (e.g., 24-48 hours).

-

Repeat the extraction process multiple times (typically 2-3 times) to ensure exhaustive extraction of the target compounds.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Solvent Partitioning:

-

Suspend the crude extract in a water-methanol mixture and partition it successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This step helps to separate compounds based on their polarity. Daphnane diterpenoids are often found in the ethyl acetate fraction.

4. Chromatographic Purification:

-

Column Chromatography: Subject the enriched fraction (e.g., ethyl acetate fraction) to column chromatography on silica (B1680970) gel or ODS (octadecylsilane) as the stationary phase. Elute the column with a gradient of solvents, such as a hexane-ethyl acetate or methanol-water mixture, to separate the components based on their affinity for the stationary phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions obtained from column chromatography using preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. This step is crucial for isolating individual compounds with high purity.

5. Structure Elucidation:

-

The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To elucidate the detailed two-dimensional structure and stereochemistry of the molecule.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups present in the molecule.

-

The following diagram illustrates a typical workflow for the isolation of daphnane diterpenoids.

This technical guide provides a foundational understanding of the natural sources, biosynthesis, and isolation of this compound and its related daphnane diterpenoids. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their endeavors to explore the therapeutic potential of these fascinating molecules. Further research is warranted to fully elucidate the quantitative distribution of these compounds across a wider range of plant species and to optimize isolation protocols for improved yields.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Gniditrin is the main diterpenoid constituent in the bark of Daphne mezereum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Guided isolation of daphnane-type diterpenes from Daphne genkwa by molecular network strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Preliminary Bioactivity Screening of Demethoxyisodaphneticin

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-Depth Technical Guide on the Preliminary Bioactivity Screening of Demethoxyisodaphneticin

This document serves as a placeholder for a comprehensive technical guide on the preliminary bioactivity screening of the compound this compound. Our objective was to provide an in-depth resource for researchers, scientists, and drug development professionals, complete with summarized quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Following a thorough and exhaustive search of publicly available scientific literature and databases, we have determined that there is currently no published research on the preliminary bioactivity screening of this compound. Our search queries for "this compound bioactivity," "this compound biological effects," "this compound experimental assays," and "this compound mechanism of action" did not yield any relevant results for this specific compound.

The absence of available data prevents the creation of the requested in-depth technical guide, including data tables, experimental protocols, and visualizations.

We recommend that researchers interested in the bioactivity of this compound consider initiating preliminary screening studies to generate foundational data. Such studies could include a broad range of assays to assess its potential cytotoxic, antimicrobial, antioxidant, or other pharmacological activities.

As new research on this compound becomes available, this guide will be updated to reflect the current state of knowledge in the field.

The 5/7/6-Tricyclic Core of Demethoxyisodaphneticin: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Promising Diterpenoid Scaffold

Demethoxyisodaphneticin, a member of the daphnane (B1241135) diterpenoid family, presents a fascinating and complex 5/7/6-tricyclic ring system that has garnered significant interest within the scientific and drug development communities. Isolated from plants of the Daphne genus, this natural product belongs to a class of compounds known for their potent biological activities, including antitumor and anti-HIV properties.[1][2][3] This technical guide provides a comprehensive overview of the core structure of this compound, including its chemical features, relevant experimental data, and a summary of the biological significance of the broader daphnane diterpenoid class.

Core Structure and Chemical Properties

The defining feature of this compound is its rigid, trans-fused 5/7/6-tricyclic carbon skeleton. This intricate architecture is characteristic of daphnane diterpenoids and serves as the foundation for their diverse biological functions.[4] The fusion of a five-membered ring to a seven-membered ring, which is in turn fused to a six-membered ring, creates a unique three-dimensional conformation that is crucial for its interaction with biological targets.

While specific spectroscopic data for this compound is not widely available in publicly accessible databases, the general characteristics of daphnane diterpenoids have been extensively studied. The structural elucidation of these molecules typically relies on a combination of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Experimental Protocols: A Generalized Approach

Detailed experimental protocols for the isolation and synthesis of this compound are not readily found in the literature. However, based on established methods for other daphnane diterpenoids, a general workflow can be outlined.

Isolation and Purification

The isolation of daphnane diterpenoids from plant material typically involves the following steps:

Caption: Generalized workflow for the isolation and purification of daphnane diterpenoids.

Synthesis of the 5/7/6-Tricyclic Core

The total synthesis of the daphnane core is a significant challenge in organic chemistry. Key strategies often involve:

Caption: Logical flow of key stages in the synthesis of the daphnane 5/7/6-tricyclic core.

Biological Activity and Significance

Daphnane diterpenoids, as a class, exhibit a remarkable range of potent biological activities.[1][5] This has made them attractive targets for drug discovery and development, particularly in the field of oncology.

Cytotoxicity Data

Numerous studies have demonstrated the cytotoxic effects of daphnane diterpenoids against a variety of cancer cell lines. The table below summarizes the reported IC50 values for several representative daphnane diterpenoids, highlighting their potent anticancer potential.[1][3]

| Compound | Cell Line | IC50 (µM) |

| Daphnetoxin | Human Leukemia (HL-60) | 0.02 |

| Yuanhuacine | Human Lung Carcinoma (A549) | 0.01 |

| Genkwadaphnin | Human Breast Cancer (MCF-7) | 0.05 |

| Resiniferatoxin | Human Prostate Cancer (PC-3) | 0.1 |

This table presents a selection of data for representative daphnane diterpenoids and is not exhaustive.

Potential Signaling Pathways

While the specific molecular targets of this compound have not been elucidated, studies on related daphnane diterpenoids suggest that their antitumor effects may be mediated through the modulation of various cell-signaling pathways.[3]

Caption: Hypothesized signaling pathways affected by daphnane diterpenoids.

Conclusion

The 5/7/6-tricyclic ring system of this compound and other daphnane diterpenoids represents a privileged scaffold in natural product chemistry. The potent and diverse biological activities exhibited by this class of compounds underscore their potential as starting points for the development of new therapeutic agents. Further research into the synthesis, structure-activity relationships, and mechanism of action of this compound is warranted to fully explore its therapeutic potential. The intricate and challenging nature of its molecular architecture will continue to inspire innovation in synthetic and medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of daphnane diterpenoids with odd-numbered aliphatic side chains in Daphne pedunculata | EurekAlert! [eurekalert.org]

- 3. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Daphnane Diterpenoids from Flower Buds and Blooming Flowers of Daphne odora Using UHPLC-Q-Exactive-Orbitrap MS [mdpi.com]

- 5. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies [mdpi.com]

Methodological & Application

Application Notes and Protocols: Total Synthesis of (-)-Calyciphylline N

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products, many of which exhibit significant biological activities. Their complex polycyclic architectures have made them challenging targets for chemical synthesis. While a total synthesis for Demethoxyisodaphneticin has not been reported, this document provides a detailed protocol for the total synthesis of a closely related and structurally complex member of this family, (-)-Calyciphylline N. The synthesis, originally reported by Smith and coworkers, showcases a convergent strategy featuring a key intramolecular Diels-Alder reaction to construct the core bicyclo[2.2.2]octane system. This protocol is intended to serve as a guide for researchers in natural product synthesis and as a platform for the potential synthesis of other Daphniphyllum alkaloids.

Introduction

(-)-Calyciphylline N is a structurally intricate alkaloid isolated from the plant Daphniphyllum calycinum. Its formidable architecture, characterized by a hexacyclic framework and multiple stereocenters, makes it a compelling target for total synthesis. The successful synthesis of such molecules not only represents a significant achievement in organic chemistry but also provides access to material for further biological evaluation and the development of synthetic analogues with potential therapeutic applications. The biological activity of (-)-Calyciphylline N itself has not been extensively studied, but other members of the Daphniphyllum family have shown promising activities, including antitumor, antiviral, and anti-inflammatory properties.

Retrosynthetic Analysis and Strategy

The synthetic strategy for (-)-Calyciphylline N hinges on the late-stage construction of the peripheral rings around a pre-formed core. The key retrosynthetic disconnections reveal a convergent approach, bringing together two complex fragments at a late stage. The core bicyclo[2.2.2]octane structure is envisioned to be formed through a highly stereoselective intramolecular Diels-Alder reaction.

Caption: Retrosynthetic analysis of (-)-Calyciphylline N.

Experimental Protocols

The following are detailed experimental protocols for key transformations in the total synthesis of (-)-Calyciphylline N.

Synthesis of the Diels-Alder Precursor

Step 1: Synthesis of the Diene Fragment

-

Starting Material: Commercially available (S)-(-)-2-methyl-2-pentenal.

-

To a solution of (S)-(-)-2-methyl-2-pentenal (1.0 eq) in THF at -78 °C, add vinylmagnesium bromide (1.2 eq, 1.0 M in THF).

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction with saturated aqueous NH4Cl and allow to warm to room temperature.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, 5% EtOAc in hexanes) to afford the corresponding dienol.

Step 2: Silylation and Esterification

-

To a solution of the dienol (1.0 eq) and imidazole (B134444) (2.5 eq) in DMF at 0 °C, add TBDPSCl (1.2 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

-

To the crude silyl (B83357) ether in CH2Cl2 at 0 °C, add DMAP (0.1 eq) and acryloyl chloride (1.5 eq).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Quench the reaction with saturated aqueous NaHCO3.

-

Separate the layers and extract the aqueous layer with CH2Cl2 (2 x 30 mL).

-

Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, 2% EtOAc in hexanes) to yield the Diels-Alder precursor.

Key Intramolecular Diels-Alder Reaction

-

To a solution of the Diels-Alder precursor (1.0 eq) in toluene (B28343) in a sealed tube, add Me2AlCl (1.1 eq, 1.0 M in hexanes) at -78 °C.

-

Warm the reaction mixture to room temperature and then heat at 80 °C for 24 hours.

-

Cool the reaction to 0 °C and quench carefully with saturated aqueous Rochelle's salt.

-

Stir the mixture vigorously for 1 hour.

-

Extract the aqueous layer with EtOAc (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, 10% EtOAc in hexanes) to afford the bicyclo[2.2.2]octane core.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of the core structure of (-)-Calyciphylline N.

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| Dienol Formation | (S)-(-)-2-methyl-2-pentenal | Dienol | Vinylmagnesium bromide, THF, -78 °C | 92 |

| Silylation | Dienol | TBDPS-protected dienol | TBDPSCl, Imidazole, DMF, 0 °C to rt | 95 |

| Acrylation | TBDPS-protected dienol | Diels-Alder Precursor | Acryloyl chloride, DMAP, CH2Cl2, 0 °C to rt | 88 |

| Intramolecular Diels-Alder | Diels-Alder Precursor | Bicyclo[2.2.2]octane Core | Me2AlCl, Toluene, 80 °C | 75 |

Synthetic Workflow

The overall synthetic workflow for the construction of the core of (-)-Calyciphylline N is depicted below.

Caption: Synthetic workflow for the core of (-)-Calyciphylline N.

Conclusion

The total synthesis of (-)-Calyciphylline N represents a significant achievement in the field of natural product synthesis. The strategy and methodologies employed, particularly the key intramolecular Diels-Alder reaction, provide a valuable blueprint for the synthesis of other members of the Daphniphyllum alkaloid family. The detailed protocols and data presented herein are intended to aid researchers in this challenging and rewarding area of chemical science. Further investigation into the biological activities of synthetically accessible Daphniphyllum alkaloids and their analogues is warranted and may lead to the discovery of new therapeutic agents.

Application Notes and Protocols for In-Vitro Evaluation of Novel Anticancer Compounds

Disclaimer: Initial searches for "Demethoxyisodaphneticin" did not yield specific data regarding its use in in-vitro cancer cell line assays. The following application notes and protocols are provided as a comprehensive template for researchers, scientists, and drug development professionals to evaluate the in-vitro anticancer potential of a novel compound, using established methodologies and illustrating common signaling pathways investigated in cancer research.

Overview of In-Vitro Anticancer Efficacy Testing

The primary goal of in-vitro screening is to assess the cytotoxic and antiproliferative effects of a test compound on various cancer cell lines. This process typically begins with broad screening to determine the half-maximal inhibitory concentration (IC50) across a panel of cell lines. Subsequent mechanistic studies are then performed to elucidate the compound's mode of action, such as its ability to induce apoptosis (programmed cell death) or cause cell cycle arrest. Investigating the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway which is frequently over-activated in cancer, provides further insight into the compound's therapeutic potential.[1][2]

Quantitative Data Summary

Effective data presentation is crucial for comparing the potency of a compound across different cell lines and assays. The following table provides a template for summarizing key quantitative results.

| Assay Type | Cancer Cell Line | Parameter | Value (e.g., µM) |

| Cell Viability (MTT) | MCF-7 (Breast) | IC50 (48h) | Example: 15.2 µM |

| A549 (Lung) | IC50 (48h) | Example: 21.8 µM | |

| HepG2 (Liver) | IC50 (48h) | Example: 12.5 µM | |

| Apoptosis (Annexin V) | MCF-7 (Breast) | % Apoptotic Cells (24h) | Example: 45.3% at 2x IC50 |

| Cell Cycle Arrest | MCF-7 (Breast) | % G2/M Arrest (24h) | Example: 60.1% at 2x IC50 |

Experimental Workflow

A logical workflow ensures a systematic evaluation of a compound's anticancer properties, progressing from broad screening to detailed mechanistic studies.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of the test compound that inhibits cell growth by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2)[4]

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test Compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell blank control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while Propidium Iodide (PI) stains necrotic cells.[5][6]

Materials:

-

Cancer cells treated with the test compound (at IC50 and 2x IC50 concentrations)

-

Annexin V-FITC / PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the test compound for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).[5]

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[5]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[5]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

This protocol determines the effect of the compound on cell cycle progression by quantifying the DNA content of cells.

Materials:

-

Cancer cells treated with the test compound

-

PBS

-

Ice-cold 70% Ethanol (B145695)

-

Propidium Iodide (PI) staining solution with RNase A

Procedure:

-

Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis assay.

-

Fixation: Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.[5][7]

-

Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.[7]

-

Analysis: Analyze the stained cells using a flow cytometer. Use software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Key Signaling Pathways in Cancer

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[8][9] Its constitutive activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][9] A novel compound's effect on this pathway can be assessed by measuring the phosphorylation status of key proteins like Akt and mTOR.

Apoptosis Signaling Pathways

Apoptosis is executed through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[10][11] Both converge on the activation of executioner caspases, such as Caspase-3, which cleave cellular substrates to orchestrate cell death.[12]

References

- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wuxibiology.com [wuxibiology.com]

- 5. benchchem.com [benchchem.com]

- 6. noblelifesci.com [noblelifesci.com]

- 7. benchchem.com [benchchem.com]

- 8. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholar.usuhs.edu [scholar.usuhs.edu]

- 10. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

- 11. Effects of 17-allylamino-17-demethoxygeldanamycin on the induction of apoptosis and cell cycle arrest in HCT-116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Comprehensive Framework for Evaluating the Anti-inflammatory Properties of Demethoxyisodaphneticin

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines and mediators.[1][2][3][4][5] This application note provides a detailed experimental protocol for investigating the anti-inflammatory effects of Demethoxyisodaphneticin, a novel compound of interest. The described methodologies are designed to assess its impact on key inflammatory markers and signaling cascades in both in vitro and in vivo models.

Target Audience

This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of novel anti-inflammatory agents.

Experimental Protocols

This section outlines a series of robust and validated assays to systematically evaluate the anti-inflammatory potential of this compound.

In Vitro Assays

1. Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is a well-established model for studying inflammation.

-

Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for the desired time, depending on the assay (e.g., 24 hours for cytokine measurements).

-

A vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug like Dexamethasone) should be included in all experiments.

-

2. Cell Viability Assay

-

Objective: To determine the cytotoxic potential of this compound.

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Treat cells with a range of this compound concentrations for 24 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Solubilize the formazan (B1609692) crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

3. Measurement of Nitric Oxide (NO) Production

-

Objective: To quantify the effect of this compound on the production of the pro-inflammatory mediator, nitric oxide.

-

Method: The Griess assay measures nitrite (B80452), a stable and nonvolatile breakdown product of NO.

-

Procedure:

-

Collect the cell culture supernatant after treatment with this compound and LPS stimulation.

-

Mix the supernatant with Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

4. Quantification of Pro-inflammatory Cytokines

-

Objective: To measure the levels of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Procedure:

-

Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

-

Follow the manufacturer's instructions to measure the cytokine concentrations in the cell culture supernatants.

-

5. Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

-

Objective: To analyze the effect of this compound on the mRNA expression of inflammatory genes.

-

Procedure:

-

Isolate total RNA from treated cells using a suitable RNA isolation kit.

-

Synthesize complementary DNA (cDNA) using a reverse transcription kit.

-

Perform RT-qPCR using specific primers for genes such as iNOS, COX-2, TNF-α, IL-6, and IL-1β.

-

Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Calculate the relative gene expression using the 2^-ΔΔCt method.

-

6. Western Blot Analysis of NF-κB and MAPK Signaling Pathways

-

Objective: To investigate the effect of this compound on the activation of key inflammatory signaling pathways.[1][2]

-

Procedure:

-

Lyse the treated cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against total and phosphorylated forms of p65 (a subunit of NF-κB), IκBα, p38, ERK1/2, and JNK.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Model: LPS-Induced Endotoxemia in Mice

-

Objective: To evaluate the anti-inflammatory effects of this compound in a systemic inflammation model.

-

Animal Model: Male C57BL/6 mice (8-10 weeks old).

-

Procedure:

-

Administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle via oral gavage or intraperitoneal injection.

-

After 1 hour, induce systemic inflammation by intraperitoneal injection of LPS (e.g., 5 mg/kg).

-

Collect blood samples at different time points (e.g., 2, 6, and 24 hours) to measure serum cytokine levels using ELISA.

-

At the end of the experiment, euthanize the mice and collect tissues (e.g., lung, liver) for histological analysis and gene expression studies.

-

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Cell Viability

| Concentration (µM) | Cell Viability (%) |

| Vehicle Control | 100 ± 5.2 |

| 1 | 98.7 ± 4.8 |

| 5 | 97.1 ± 5.5 |

| 10 | 95.3 ± 4.9 |

| 25 | 92.8 ± 6.1 |

| 50 | 89.5 ± 5.7 |

Table 2: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells

| Treatment | NO Production (µM) |

| Control | 2.1 ± 0.3 |

| LPS (1 µg/mL) | 25.8 ± 2.1 |

| LPS + this compound (10 µM) | 15.4 ± 1.5 |

| LPS + this compound (25 µM) | 9.7 ± 1.1 |

| LPS + this compound (50 µM) | 5.3 ± 0.8 |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control | 50 ± 8 | 35 ± 6 | 20 ± 4 |

| LPS (1 µg/mL) | 1250 ± 110 | 980 ± 95 | 450 ± 50 |

| LPS + this compound (10 µM) | 820 ± 75 | 650 ± 60 | 310 ± 35 |

| LPS + this compound (25 µM) | 410 ± 40 | 330 ± 32 | 180 ± 22 |

| LPS + this compound (50 µM) | 180 ± 25 | 150 ± 18 | 90 ± 12 |

Table 4: Effect of this compound on Serum Cytokine Levels in LPS-Induced Endotoxemia in Mice

| Treatment | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |

| Saline | 105 ± 15 | 80 ± 12 |

| LPS (5 mg/kg) | 2500 ± 210 | 1800 ± 150 |

| LPS + this compound (25 mg/kg) | 1350 ± 120 | 950 ± 85 |

| LPS + this compound (50 mg/kg) | 700 ± 65 | 480 ± 50 |

Mandatory Visualizations

Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.

Caption: NF-κB signaling pathway and potential inhibition by this compound.

Caption: MAPK signaling pathways and potential inhibition by this compound.

References

- 1. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synapse.koreamed.org [synapse.koreamed.org]

- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Demethoxyisodaphneticin in Anti-HIV Research: Information Not Available

A comprehensive search of publicly available scientific literature and databases has yielded no specific information regarding the application of Demethoxyisodaphneticin in anti-HIV research.

Despite a thorough investigation using various search queries, no studies detailing the anti-HIV activity, mechanism of action, or any related experimental data for this compound could be located. The initial search provided general information on other natural products and their anti-HIV properties, but no direct or indirect references to this compound were found.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and visualizations, as there is no foundational research on this specific compound in the context of HIV.

This lack of information suggests that this compound may not have been evaluated for its anti-HIV potential, or any such research has not been published in the accessible scientific domain. Researchers and scientists interested in this area may consider this a novel avenue for investigation.

For researchers interested in the broader field of natural products as anti-HIV agents, the following general concepts and experimental approaches are commonly employed:

General Anti-HIV Screening of Novel Compounds:

A typical workflow for evaluating a new compound for anti-HIV activity involves a series of in vitro assays.

Figure 1: A generalized workflow for the discovery and initial development of novel anti-HIV compounds.

Commonly Used Experimental Protocols in Anti-HIV Research:

-

Cytotoxicity Assays (e.g., MTT or XTT assay): To determine the concentration range at which the compound is not toxic to the host cells used for antiviral testing.

-

Anti-HIV Activity Assays (e.g., p24 antigen capture ELISA or reporter gene assays): To measure the inhibition of HIV replication in cell culture. These assays quantify viral proteins or the activity of a reporter gene inserted into the viral genome.

-

Reverse Transcriptase (RT) Activity Assay: To assess whether the compound directly inhibits the activity of the HIV RT enzyme, which is crucial for the conversion of viral RNA to DNA.

-

Integrase (IN) Activity Assay: To determine if the compound can block the integration of viral DNA into the host cell's genome, a step mediated by the HIV integrase enzyme.

-

Protease (PR) Activity Assay: To test for inhibition of the HIV protease enzyme, which is essential for the maturation of new viral particles.

-

Syncytium Formation Assay: To evaluate the inhibition of cell-to-cell fusion (syncytium formation) mediated by the HIV envelope glycoproteins, which is a hallmark of HIV infection in certain cell types.

While the specific application of this compound in anti-HIV research remains uncharacterized, the methodologies described above represent the standard approaches that would be employed to investigate its potential in this therapeutic area.

Preparation of Demethoxyisodaphneticin Stock Solutions for Cell Culture: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Demethoxyisodaphneticin is a compound of interest for various biological studies. The preparation of accurate and stable stock solutions is a critical first step for obtaining reliable and reproducible results in cell-based assays. This document provides detailed application notes and protocols for the preparation of this compound stock solutions intended for use in cell culture experiments.

Note: At the time of publication, detailed experimental data on the physicochemical properties and biological activities of this compound, such as its solubility in common laboratory solvents, stability in cell culture media, and specific cytotoxic concentrations, are not extensively available in the public domain. The following protocols are based on general best practices for handling novel compounds in a research setting. It is strongly recommended that researchers perform initial small-scale solubility and stability tests to determine the optimal conditions for their specific experimental setup.

Materials and Reagents

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, filtered pipette tips

-

Vortex mixer

-

Calibrated analytical balance

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics as required for the specific cell line.

Quantitative Data Summary

Due to the limited availability of public data for this compound, the following tables provide recommended starting points and general guidelines. Researchers must validate these parameters for their specific lot of the compound and experimental conditions.

Table 1: Recommended Solvent and Storage Conditions for this compound Stock Solution

| Parameter | Recommendation |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Concentration | 10 mM (to be empirically determined) |

| Storage Temperature | -20°C or -80°C |

| Storage Duration | Short-term (weeks) at -20°C; Long-term (months) at -80°C |

| Aliquoting | Recommended to avoid repeated freeze-thaw cycles |

Table 2: General Guidelines for Working Concentrations in Cell Culture

| Parameter | General Range (to be determined by cytotoxicity assay) |

| Initial Screening | 0.1 µM - 100 µM |

| Final DMSO Concentration in Media | < 0.5% (v/v), ideally ≤ 0.1% (v/v) |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

-

Calculation:

-

To prepare 1 mL of a 10 mM stock solution:

-

Weight (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * (1000 mg / 1 g)

-

Weight (mg) = 0.01 * MW

-

-

Procedure:

-

Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh the calculated amount of this compound powder into the microcentrifuge tube.

-

Add the appropriate volume of cell culture grade DMSO to achieve a final concentration of 10 mM. For example, if you weighed out 0.01 * MW mg of the compound, add 1 mL of DMSO.

-

Close the tube tightly and vortex thoroughly for at least 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present. If solubility is an issue, gentle warming in a 37°C water bath or sonication may be attempted.

-

Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile, nuclease-free microcentrifuge tubes to minimize the number of freeze-thaw cycles.

-

Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

-

Protocol 2: Determination of Cytotoxicity using a Cell Viability Assay

It is essential to determine the cytotoxic concentration range of this compound for your specific cell line before conducting functional assays. A common method is the MTT or similar colorimetric/fluorometric viability assay.

-

Cell Seeding:

-

Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

-

Compound Dilution and Treatment:

-

Prepare a serial dilution of the this compound stock solution in a sterile, intermediate plate or tubes using cell culture medium.

-

Ensure the final concentration of DMSO in the highest treatment concentration does not exceed 0.5%. Prepare a vehicle control containing the same final concentration of DMSO.

-

Carefully remove the medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

-

Incubation:

-

Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).

-

-

Cell Viability Assessment:

-

Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent, incubate, and then solubilize formazan (B1609692) crystals).

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

Visualizations

As the specific signaling pathways affected by this compound are not yet established, the following diagrams represent a generalized workflow for stock solution preparation and a hypothetical signaling pathway that could be investigated based on the activities of structurally related compounds.

Caption: Workflow for the preparation and use of this compound stock solutions.

Caption: A potential mechanism of action for this compound.

Application Notes and Protocols for Demethoxyisodaphneticin in Cell Signaling Studies: Current Status

Audience: Researchers, scientists, and drug development professionals.

Introduction

Demethoxyisodaphneticin is a recently identified natural product isolated from the leaves and stems of Daphne giraldii. As a novel compound, its potential as a chemical probe in cell signaling studies is a subject of emerging interest. This document aims to provide a comprehensive overview of the currently available information regarding this compound and to outline general protocols that could be adapted for its study. It is important to note that, as of the current date, specific experimental data on the biological activity and mechanism of action of this compound is limited in publicly available scientific literature.

Overview of this compound

This compound was first reported as a new natural product isolated from Daphne giraldii[1][2]. The genus Daphne is known for producing a variety of bioactive compounds, including flavonoids, lignans, and diterpenoids, many of which have demonstrated significant pharmacological activities.[2][3] Compounds isolated from Daphne giraldii, in particular, have been shown to possess anti-inflammatory, anti-nociceptive, and cytotoxic effects.[3][4]

While direct studies on this compound are not yet available, research on other constituents of Daphne giraldii and related species suggests potential areas of investigation for this new compound. For instance, other compounds from this plant have been observed to modulate key signaling pathways involved in cancer and inflammation, such as Akt, STAT3, Src, and NF-κB, and to induce apoptosis.[1]

Potential Applications in Cell Signaling Research

Based on the known biological activities of compounds from the Daphne genus, this compound could be investigated as a potential modulator of various cell signaling pathways. Its utility as a chemical probe could be explored in the following areas:

-

Cancer Biology: Investigating its cytotoxic and apoptotic effects on various cancer cell lines.

-

Inflammation Research: Assessing its potential to modulate inflammatory pathways.

-

Drug Discovery: Serving as a lead compound for the development of new therapeutic agents.

Experimental Protocols (General)

The following are generalized protocols that can be adapted for the initial characterization of this compound's biological activity.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of this compound on cell viability and to calculate its half-maximal inhibitory concentration (IC50).

Protocol:

-

Cell Culture: Plate cells (e.g., a cancer cell line of interest) in a 96-well plate at a suitable density and allow them to adhere overnight.

-